4-(3-Methylpentan-3-yl)benzoic acid
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Overview
Description
4-(3-Methylpentan-3-yl)benzoic acid is an organic compound with the molecular formula C13H18O2. It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 3-methylpentan-3-yl group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylpentan-3-yl)benzoic acid typically involves the alkylation of benzoic acid derivatives. One common method is the Friedel-Crafts alkylation, where benzoic acid is reacted with 3-methylpentan-3-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylpentan-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitrobenzoic acids, halobenzoic acids, etc..
Scientific Research Applications
4-(3-Methylpentan-3-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methylpentan-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar in structure but contains a bromomethyl group instead of a 3-methylpentan-3-yl group.
4-(4H-1,2,4-triazol-4-yl)benzoic acid: Contains a triazole ring instead of the alkyl group.
Uniqueness
4-(3-Methylpentan-3-yl)benzoic acid is unique due to its specific alkyl substitution, which imparts distinct chemical and physical properties.
Properties
CAS No. |
6629-99-8 |
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Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-(3-methylpentan-3-yl)benzoic acid |
InChI |
InChI=1S/C13H18O2/c1-4-13(3,5-2)11-8-6-10(7-9-11)12(14)15/h6-9H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
DMUPDNJSENXBTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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